molecular formula C16H20ClN3S B1683184 Tivirapine CAS No. 137332-54-8

Tivirapine

Cat. No.: B1683184
CAS No.: 137332-54-8
M. Wt: 321.9 g/mol
InChI Key: ZNFFMCYSMBXZQU-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tivirapine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the dipyridodiazepinone core.

    Substitution: Subsequent substitution reactions introduce the necessary functional groups, such as the cyclopropyl and methyl groups.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Tivirapine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions are used to introduce or modify functional groups on the dipyridodiazepinone core.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.

Scientific Research Applications

Tivirapine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of NNRTIs and their mechanisms of action.

    Biology: this compound is used in research on HIV-1 replication and the development of resistance to NNRTIs.

    Medicine: It is a key component in antiretroviral therapy (ART) for HIV-1 infection.

    Industry: this compound is produced and formulated into various pharmaceutical products for the treatment of HIV-1.

Mechanism of Action

Tivirapine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This prevents the conversion of viral RNA into DNA, a crucial step in the replication cycle of the virus. The binding of this compound induces conformational changes in the enzyme, rendering it inactive and unable to catalyze the reverse transcription process .

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: Another NNRTI used in the treatment of HIV-1.

    Delavirdine: An NNRTI with a similar mechanism of action.

    Etravirine: A newer NNRTI with a broader spectrum of activity against resistant strains of HIV-1.

Uniqueness of Tivirapine

This compound is unique in its ability to rapidly reduce viral load and its use in preventing mother-to-child transmission of HIV-1 during childbirth. Its relatively long half-life allows for once-daily dosing, which improves patient adherence to therapy .

Properties

CAS No.

137332-54-8

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

(11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione

InChI

InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1

InChI Key

ZNFFMCYSMBXZQU-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S

SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S

Appearance

Solid powder

137332-54-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-TIBO
8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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